Technical Guide: Synthesis of 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone
Technical Guide: Synthesis of 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone
This is an in-depth technical guide for the synthesis of 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone (also known as
Executive Summary & Molecule Profile
Target Molecule: 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone
CAS: 110865-03-7
Molecular Formula: C
Significance:
This compound serves as a critical "linchpin" intermediate in the synthesis of flavonoids, anthocyanins, and benzofuran derivatives. The
Retrosynthetic Analysis
The synthesis is driven by the high electron density of the phloroglucinol ring. The disconnection strategy focuses on the C-C bond formation at the acyl position.
Strategic Disconnection
The most logical disconnection is the Acyl-Aromatic bond.[4]
-
Pathway A (Nitrile Electrophile): Uses Chloroacetonitrile via the Houben-Hoesch reaction.[4] This is the preferred pathway for highly electron-rich phenols as it avoids O-acylation and poly-acylation side products common with acid chlorides.[4]
-
Pathway B (Acyl Halide Electrophile): Uses Chloroacetyl chloride via Friedel-Crafts Acylation .[3][4] This requires Lewis acid complexation and careful control to prevent esterification (O-acylation).[4]
Figure 1: Retrosynthetic disconnection showing the primary Houben-Hoesch route and the alternative Friedel-Crafts route.[4]
Primary Synthesis Pathway: Houben-Hoesch Reaction
This protocol is the industry standard for this specific transformation due to its high regioselectivity for C-acylation over O-acylation.[4]
Mechanistic Insight
The reaction proceeds via the in situ generation of a highly electrophilic iminium species.
-
Activation: ZnCl
coordinates with the nitrile nitrogen of chloroacetonitrile. -
Protonation: HCl gas protonates the complex, creating a powerful electrophile (
). -
Attack: The electron-rich phloroglucinol ring attacks the electrophilic carbon.[4]
-
Hydrolysis: The resulting ketimine salt precipitates and is hydrolyzed by water to release the ketone.
Detailed Protocol
Scale: 50 mmol (approx. 6.3 g of Phloroglucinol)
Reagents & Materials
-
Phloroglucinol (anhydrous): 6.30 g (50 mmol) - Must be dried; water kills the reaction.[4]
-
Chloroacetonitrile: 4.53 g (60 mmol, 1.2 eq) - Warning: Lachrymator, toxic.
-
Zinc Chloride (ZnCl
): 3.4 g (25 mmol, 0.5 eq) - Fused/Anhydrous.[4] -
Diethyl Ether (anhydrous): 100 mL
-
HCl Gas: Generated via H
SO dripping into NaCl or from a cylinder.[4]
Step-by-Step Workflow
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a gas inlet tube (reaching the bottom), a drying tube (CaCl
), and a thermometer. Place in an ice-salt bath (0°C). -
Dissolution: Add Phloroglucinol, ZnCl
, and Chloroacetonitrile to the anhydrous ether. Stir until mostly dissolved. -
Saturation: Stream dry HCl gas through the solution. Maintain temperature < 5°C.
-
Observation: The solution will initially darken, and after 1-2 hours, a bulky precipitate (Ketimine Hydrochloride) will begin to form.
-
Duration: Continue saturation for 3-4 hours.
-
-
Crystallization: Seal the flask and store at 4°C overnight (12-16 hours) to complete precipitation.
-
Isolation of Intermediate: Decant the ether supernatant. Wash the solid precipitate twice with 20 mL of cold anhydrous ether to remove unreacted nitrile.
-
Hydrolysis:
-
Dissolve the solid ketimine salt in 100 mL of water.
-
Heat to reflux (100°C) for 1 hour. The solution will turn turbid as the product forms.
-
Note: Unlike simple acetophenones, the
-chloro group is sensitive; do not reflux excessively (prolonged boiling can lead to hydrolysis of the C-Cl bond).[4]
-
-
Workup: Cool the mixture to room temperature, then to 4°C. The product usually crystallizes directly. If not, extract with Ethyl Acetate (3 x 50 mL), dry over MgSO
, and concentrate.
Figure 2: Experimental workflow for the Houben-Hoesch synthesis.
Alternative Pathway: Friedel-Crafts Acylation
While viable, this method is less "atom-economical" for this specific substrate due to the need for stoichiometric AlCl
-
Reagents: Phloroglucinol + Chloroacetyl Chloride (1.1 eq).[4]
-
Catalyst: AlCl
(3.0 eq) or BF .[4] -
Solvent: Nitrobenzene or CS
(Classic), or 1,2-Dichloroethane (Modern).[4] -
Critical Control: The reaction must be kept cold (0-5°C) initially to favor C-acylation.[4] High temperatures promote the formation of esters (O-acyl) or Fries rearrangement products which are difficult to separate.[4]
-
Deactivation: The product complexes strongly with AlCl
, requiring harsh acidic quenching which can degrade the -chloro moiety. Therefore, the Hoesch route is strictly superior for yield and purity.
Characterization & Quality Control
The product should be characterized to ensure the integrity of the
Physical Data
| Property | Value | Notes |
| Appearance | Pale yellow needles | Recrystallize from Water/EtOH (9:[4]1) |
| Melting Point | 185 - 188 °C | Decomposes if heated rapidly |
| Solubility | Soluble in MeOH, DMSO, EtOAc | Poorly soluble in cold water |
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d
- 12.0 - 13.0 ppm (s, 2H): Chelated Phenolic OH (C2/C6-OH hydrogen bonded to Carbonyl).[4]
- 10.5 ppm (s, 1H): Para-Phenolic OH (C4-OH).[4]
- 5.85 - 6.15 ppm (s, 2H): Aromatic Protons (C3-H, C5-H).[4] The symmetry of the ring makes these equivalent.
-
4.8 - 5.0 ppm (s, 2H):
-Methylene protons (CO-CH -Cl).[4] Distinctive singlet shifting downfield due to Cl and Carbonyl.
Mass Spectrometry (ESI-):
-
[M-H]
: 201.0 m/z.[4][6] -
Isotope Pattern: Chlorine signature (3:1 ratio of M:M+2) must be visible to confirm the presence of the halogen.
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Low Yield | Moisture in reagents | Dry Phloroglucinol at 110°C for 2h; use freshly fused ZnCl |
| Oily Product | Incomplete hydrolysis | Extend reflux time by 30 mins; ensure pH is acidic during workup. |
| Polymerization | Temperature too high | Keep HCl saturation strictly at 0-5°C. |
| Color Impurity | Oxidation of phenol | Add a pinch of sodium dithionite during recrystallization.[4] |
Safety & Handling (Critical)
-
Chloroacetonitrile: Extremely toxic and a potent lachrymator.[4] It metabolizes to cyanide in the body. Must be handled in a functioning fume hood. Keep sodium thiosulfate or specific cyanide antidote kits available.[4]
-
HCl Gas: Corrosive.[4] Use a trap (NaOH solution) for the exhaust gas.
-
Phloroglucinol: Irritant, but generally safe compared to the alkylating agents.
References
-
Houben-Hoesch Reaction Mechanism & Scope
-
Synthesis of Phloroacetophenone Derivatives
-
Friedel-Crafts Acylation of Polyhydric Phenols
-
Spectroscopic Data for Chlorinated Acetophenones
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone | C8H7ClO4 | CID 273538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone | 110865-03-7 | Benchchem [benchchem.com]
- 4. 2-(4-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | C14H11ClO4 | CID 592738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2',4',6'-Trihydroxyacetophenone monohydrate synthesis - chemicalbook [chemicalbook.com]
- 6. 2,4,6-Trichlorophenol(88-06-2) 1H NMR [m.chemicalbook.com]
- 7. Houben-Hoesch Reaction [drugfuture.com]
- 8. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 9. gcwgandhinagar.com [gcwgandhinagar.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
